molecular formula C18H21N3O2 B14944064 N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine

N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine

Cat. No.: B14944064
M. Wt: 311.4 g/mol
InChI Key: ARAYALRARWNTIX-UHFFFAOYSA-N
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Description

N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethoxy and methoxy group attached to a benzyl ring, and a benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-methoxybenzaldehyde with 2-methyl-1H-benzimidazole in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide
  • N-(3-ethoxy-4-methoxybenzyl)-1-methoxy-2-propanamine hydrobromide
  • N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine oxalate

Uniqueness

N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine stands out due to its benzimidazole core, which imparts unique chemical and biological properties. This core structure is not present in many similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-1H-benzimidazol-4-amine

InChI

InChI=1S/C18H21N3O2/c1-4-23-17-10-13(8-9-16(17)22-3)11-19-14-6-5-7-15-18(14)21-12(2)20-15/h5-10,19H,4,11H2,1-3H3,(H,20,21)

InChI Key

ARAYALRARWNTIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=CC=CC3=C2N=C(N3)C)OC

Origin of Product

United States

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